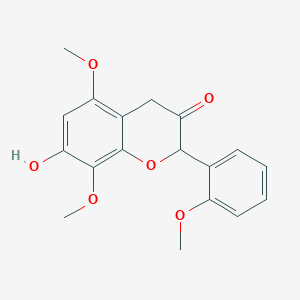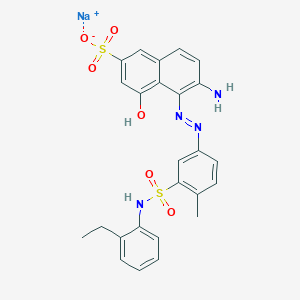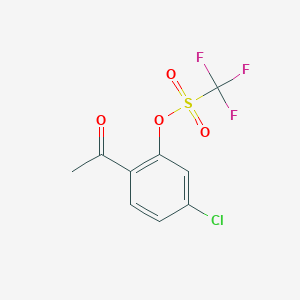
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . This compound is known for its unique structural features, which include an acetyl group, a chlorophenyl ring, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-acetyl-5-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, leading to the formation of aryl ketones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate involves its ability to act as an acylating agent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2-Chloro-5-nitrophenyl trifluoromethanesulfonate
- 2-Bromo-5-chlorophenyl trifluoromethanesulfonate
- 2-Fluoro-5-chlorophenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions .
Properties
Molecular Formula |
C9H6ClF3O4S |
|---|---|
Molecular Weight |
302.66 g/mol |
IUPAC Name |
(2-acetyl-5-chlorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6ClF3O4S/c1-5(14)7-3-2-6(10)4-8(7)17-18(15,16)9(11,12)13/h2-4H,1H3 |
InChI Key |
WZUVAQGBZDTUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
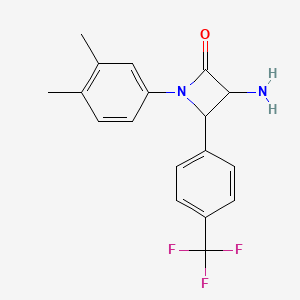
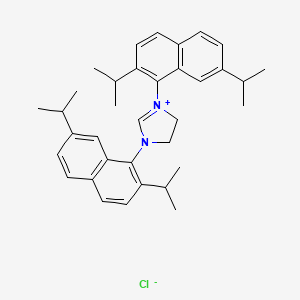
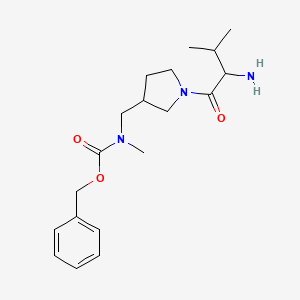
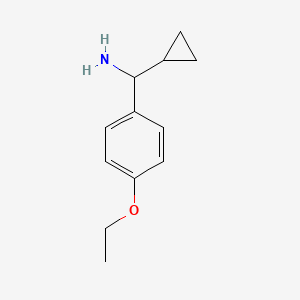
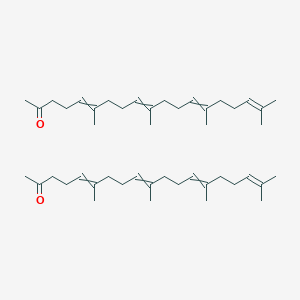
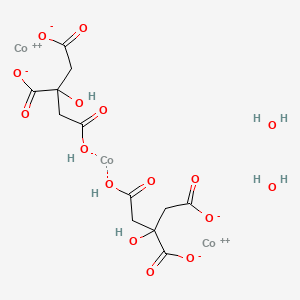
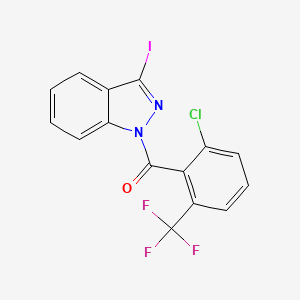
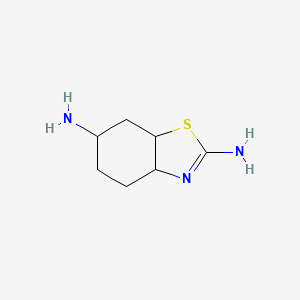
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
